molecular formula C17H24BrNO4S B13930939 Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B13930939
M. Wt: 418.3 g/mol
InChI Key: RUZDJNYWFIKKES-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromophenylsulfonyl moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common method starts with piperidin-4-ylmethanol, which undergoes acylation to form an intermediate. This intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, followed by substitution with a bromophenyl group to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a tool for modifying biomolecules.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the bromophenylsulfonyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving covalent modification of biomolecules.

Properties

Molecular Formula

C17H24BrNO4S

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

RUZDJNYWFIKKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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